4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Overview
Description
“4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been extensively studied . The synthesis methods used in the preparation of imidazole derivatives have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants, including inside the biological activities of different therapeutic diseases .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds has been analyzed in several studies . For example, in one study, the 1H-imidazole ring was found to form a dihedral angle with the benzene ring .Chemical Reactions Analysis
Imidazole compounds are known to undergo a variety of chemical reactions . For instance, the formation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole and N-methylation of the compound with NaH and MeI gave 1-methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Cardiovascular Research
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine and its derivatives have been investigated for their cardiovascular effects, particularly as potential antihypertensive agents. Studies have shown that some derivatives with high affinities for imidazoline binding sites and alpha(2) receptors significantly impact mean arterial blood pressure and heart rate in hypertensive rats. Compound 4h, among others, has been highlighted for its potential and is under further pharmacological evaluation (Touzeau et al., 2003).
Antioxidant Activity
Research has been conducted on the influence of synthetic derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine on antioxidant vitamin levels and lipid peroxidation in rats. Findings suggest that these derivatives can induce stress, increase free radicals, and significantly decrease the levels of serum antioxidant vitamins (Karatas et al., 2005).
Central Nervous System Activity
A series of N-substituted derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has been designed and evaluated for their central nervous system activity, with a focus on antinociceptive and serotoninergic activity. Some derivatives have shown promising results without being mediated through the opioid system (Szacon et al., 2015).
Diuretic Activity
Studies on new benzothiazole sulfonamides containing derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine have shown promising diuretic activity. Specific compounds have been noted to exhibit better diuretic properties than reference drugs and are considered potential leads for further pharmacological studies (Husain et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-12-5-3-6-13-14(12)18-15(20-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPHLSGMMOKZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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